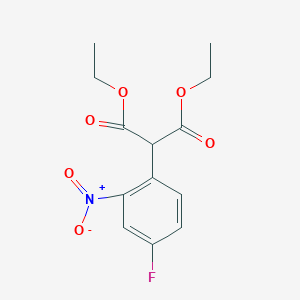

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHNTPQPKCZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate CAS 147124-35-4 properties

Initiating Data Collection

I'm starting with focused Google searches to gather data on Di ethyl 2-(4-fluoro-2-nitrophenyl)malonate (CAS 147124-35-4). I'm looking for physicochemical properties, spectroscopic data like NMR, IR, and MS, as well as synthesis methods, reactivity details, and common applications.

Expanding Search Parameters

I'm now expanding my search to include established protocols and experimental procedures for the compound, focusing on reaction conditions, purification techniques, and safety data. I'm also looking for peer-reviewed articles and patents that detail its use in synthesizing more complex, pharmaceutically relevant molecules to understand its role in drug development. My focus now is on reactions or mechanisms associated with downstream compounds. Finally, I will synthesize my findings to construct a technical guide.

Refining Initial Searches

I'm now diving deeper into targeted Google searches. I am specifically seeking physicochemical data, spectroscopic details like NMR, IR, MS, plus synthesis pathways, reactivity, and possible applications in drug design. I'm also planning to build a table format for my technical guide, alongside step-by-step procedures.

Technical Profile: Diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate

This guide provides an in-depth technical analysis of Diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate (CAS: 147124-35-4) is a specialized organic intermediate used primarily in the synthesis of 6-fluorooxindole (6-fluoroindolin-2-one) scaffolds.[1] These scaffolds are foundational to the development of antiviral agents (e.g., Sisunatovir ) and various tyrosine kinase inhibitors. This guide clarifies its nomenclature, synthetic pathways, and role in drug development, addressing common database ambiguities regarding its ester forms.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of regioisomers (e.g., the 5-fluoro isomer used in Sunitinib synthesis).

| Identifier | Details |

| Primary Systematic Name | Diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate |

| Common Synonyms | [2][3][4][5][6] • Diethyl (4-fluoro-2-nitrophenyl)malonate• Propanedioic acid, (4-fluoro-2-nitrophenyl)-, diethyl ester• 2-(4-Fluoro-2-nitrophenyl)malonic acid diethyl ester |

| CAS Registry Number | 147124-35-4 (Note: Some aggregated databases erroneously list the dimethyl ester under this CAS. The C13H14FNO6 formula confirms the diethyl ester.) |

| Molecular Formula | C₁₃H₁₄FNO₆ |

| Molecular Weight | 299.25 g/mol |

| SMILES | CCOC(=O)C(C1=C(C=C(C=C1)F)[O-])C(=O)OCC |

Structural Analysis & Synthetic Utility

The molecule features a diethyl malonate moiety attached to the C1 position of a 4-fluoro-2-nitrobenzene ring.[7] Its strategic value lies in the ortho-nitro group relative to the malonate, which facilitates reductive cyclization.

Regioselectivity in Synthesis

The synthesis relies on Nucleophilic Aromatic Substitution (

-

Precursor: 1-Chloro-2-nitro-4-fluorobenzene (or 2,4-Difluoronitrobenzene, though regioselectivity varies).

-

Mechanism: The malonate carbanion attacks C1, displacing the leaving group (Cl or F) activated by the ortho-nitro group.

Pathway to 6-Fluorooxindole

This compound is the direct precursor to 6-fluorooxindole , a pharmacophore found in the fusion inhibitor Sisunatovir (RV521) .

Figure 1: Synthetic workflow from raw materials to the Sisunatovir pharmacophore.

Experimental Protocols & Handling

Synthesis of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

Reagents: Sodium hydride (60% dispersion), Diethyl malonate, 2-Chloro-4-fluoronitrobenzene, DMF/THF.

-

Activation: Suspend NaH (1.1 eq) in dry THF at 0°C. Dropwise add diethyl malonate (1.1 eq). Stir until H₂ evolution ceases.

-

Coupling: Add 2-Chloro-4-fluoronitrobenzene (1.0 eq) dissolved in THF.

-

Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc).

Conversion to 6-Fluorooxindole

Reagents: Iron powder, Acetic acid (or Zn/HCl).

-

Reduction: Dissolve the malonate intermediate in glacial acetic acid. Add Iron powder (excess).

-

Cyclization: Reflux for 2-4 hours. The reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with one of the ester groups, releasing ethanol and CO₂ (decarboxylation often occurs in situ or requires a separate hydrolysis/decarboxylation step depending on conditions).

-

Isolation: Filter off iron residues. Concentrate filtrate. Neutralize and extract.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material for drug development, verify these parameters:

| Attribute | Specification | Rationale |

| Purity (HPLC) | >98.0% | Isomeric impurities (e.g., 5-fluoro isomer) are difficult to remove after cyclization. |

| Identity (NMR) | ¹H NMR: δ ~8.0 (dd, H-3), ~5.2 (s, CH-Malonate) | Confirms substitution at the correct position (ortho to nitro). |

| Moisture | <0.5% | Malonate esters are sensitive to hydrolysis; affects stoichiometry. |

References

-

BLDpharm. (2024).[8] this compound Product Scan. Retrieved from

-

Cockerill, G. S., et al. (2021).[9] Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion.[9] Journal of Medicinal Chemistry. Retrieved from

-

GuideChem. (2024). CAS 147124-35-4 Entry (Note: Verify Ester Form). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 6-Fluorooxindole. Retrieved from

Sources

- 1. 256523-74-7|Dimethyl 2-(3-fluoro-4-nitrophenyl)malonate|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound、147124-35-4 CAS查询、this compound物化性质-化工制造网 [chemmade.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2001037820A2 - Ionizable indolinone derivatives and their use as ptk ligands - Google Patents [patents.google.com]

- 7. 10565-16-9|Diethyl 2-(4-Chloro-2-nitrophenyl)malonate|BLD Pharm [bldpharm.com]

- 8. 147124-35-4|this compound|BLD Pharm [bldpharm.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Structural Isomerism in Fluoronitrophenyl Malonates: Synthetic Divergence and Pharmacophore Design

Executive Summary

In the high-stakes arena of medicinal chemistry—specifically in the synthesis of fluoroquinolone antibiotics and indole-based antineoplastics—the positional isomerism of (4-fluoro-2-nitrophenyl)malonate versus (2-fluoro-4-nitrophenyl)malonate is not merely a structural triviality; it is the determinant of synthetic viability.

This guide dissects the physicochemical and reactive differences between these two isomers. While both share identical molecular formulas, their divergent electronic landscapes dictate their utility: the 2-nitro isomer is a "privileged scaffold" for bicyclic heterocycle formation, while the 4-nitro isomer serves primarily as a linear extender or a byproduct of non-selective nucleophilic aromatic substitution (

Electronic & Steric Profiling

To understand the reactivity, we must first profile the electronic environment of the benzene ring. The interplay between the strongly electron-withdrawing nitro group (

Comparative Physicochemical Properties

| Feature | 4-fluoro-2-nitrophenyl malonate (Isomer A) | 2-fluoro-4-nitrophenyl malonate (Isomer B) |

| Nitro Position | Ortho to Malonate | Para to Malonate |

| Steric Hindrance | High (Nitro crowds the | Low (Nitro is distal) |

| Enhanced : Inductive effect of ortho-NO2 stabilizes the enolate. | Standard : Para-NO2 effect is weaker due to distance. | |

| Primary Utility | Cyclization Precursor (Quinolones, Indoles) | Linear Intermediate (Anilines, Benzamides) |

| The 4-Fluoro is highly activated for subsequent substitution. | The 2-Fluoro is activated but sterically hindered. |

The Ortho-Effect Mechanism

In Isomer A, the nitro group at the ortho position exerts a "field effect" on the malonate moiety. This proximity is critical for two reasons:

-

Enolate Stability: The electron-withdrawing nature of the ortho-nitro group inductively stabilizes the negative charge on the malonate's

-carbon, making Isomer A slightly more acidic and easier to deprotonate than Isomer B. -

Reductive Cyclization potential: The spatial proximity of the nitrogen and the malonate carbonyls allows for immediate intramolecular condensation upon reduction.

Synthetic Access: The Regioselectivity Challenge

Synthesizing these molecules usually involves the reaction of a malonate ester enolate with a halonitrobenzene via

The Precursor Dilemma

Consider the reaction of 2,4-difluoronitrobenzene with diethyl malonate.

-

Electronic Prediction: The nitro group activates both the ortho (C2) and para (C4) positions.

-

Steric Reality: The nucleophilic attack by the bulky malonate anion is sterically hindered at the C2 position by the nitro group.

Consequently, under thermodynamic control, the major product is often the (2-fluoro-4-nitrophenyl)malonate (Isomer B), where the malonate has attacked the less hindered para position. Accessing the more valuable (4-fluoro-2-nitrophenyl)malonate (Isomer A) often requires:

-

Using a leaving group at C1 that is significantly more labile than the C4-fluorine (e.g., 2,4-difluoronitrobenzene is difficult; 2-bromo-4-fluoro-1-nitrobenzene is better).

-

Using "Vicarious Nucleophilic Substitution" (VNS) methodologies.

Visualization of Synthetic Divergence

Figure 1: Regioselectivity outcomes in the

Divergent Applications: The Cyclization Pivot

The definitive difference between these isomers is their behavior under reductive conditions. This is the "Go/No-Go" decision point in drug design workflows.

Isomer A: The Quinolone/Indole Factory

When (4-fluoro-2-nitrophenyl)malonate is subjected to reduction (e.g.,

-

The

group converts to -

The amine is positioned exactly 5 atoms away from the malonate ester carbonyl.

-

Intramolecular Cyclization: The amine attacks the ester, releasing ethanol and forming a 6-membered lactam ring (2-quinolone) or, under decarboxylative conditions, an indole.

Key Drug Class: This is the foundational chemistry for 6-fluoroquinolones (e.g., Ciprofloxacin analogs), where the 4-fluorine remains available for later substitution with piperazines.

Isomer B: The Dead End

When (2-fluoro-4-nitrophenyl)malonate is reduced:

-

The

(at C4) converts to -

The amine is too far from the malonate ester (attached at C1) to cyclize.

-

Result: A stable aniline derivative that cannot form a fused bicyclic system.

Mechanism of Action Diagram

Figure 2: The mechanistic divergence. Isomer A allows for intramolecular ring closure, creating bioactive scaffolds. Isomer B results in linear reduction products.

Experimental Protocol: Synthesis of this compound

Note: Since direct substitution on 2,4-difluoronitrobenzene favors the wrong isomer, this protocol assumes the use of a leaving group optimized for the C1 position or specific solvent control.

Objective: Synthesis of the 2-nitro isomer (Isomer A) for quinolone development.

Reagents

-

Sodium Hydride (60% dispersion in mineral oil): 1.2 eq

-

Diethyl Malonate: 1.1 eq

-

Substrate: 2,4-Difluoronitrobenzene (Requires careful temperature control) or 2-Chloro-4-fluoro-1-nitrobenzene.

-

Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Workflow

-

Enolate Formation:

-

Charge a flame-dried flask with NaH (1.2 eq) and anhydrous DMF under Argon.

-

Cool to 0°C.

-

Add Diethyl Malonate (1.1 eq) dropwise. Evolution of

gas will be vigorous. -

Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

-

-

Nucleophilic Aromatic Substitution (

):-

Dissolve the substrate (e.g., 2,4-difluoronitrobenzene) in DMF.

-

CRITICAL STEP: Add the substrate solution to the enolate slowly at -10°C to 0°C.

-

Why? Low temperature favors the kinetic product. While the para-attack is often favored, specific conditions (solvent polarity/counter-ion) can influence the ratio. However, purification is usually required to separate Isomer A from Isomer B.

-

Alternative: Use 2,4-dichloro-5-fluoronitrobenzene if targeting Ciprofloxacin specifically, as the chloride displacement patterns are more predictable.

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash organics with water and brine (crucial to remove DMF).

-

Dry over

and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes:Ethyl Acetate).

-

Validation: Check

NMR. The ortho-nitro effect in Isomer A typically causes a downfield shift compared to Isomer B.

-

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

regioselectivity). -

Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Seminal paper on the "Grohe-Heitzer" route to quinolones using malonate intermediates).

-

Organic Syntheses. (2024). Verified Synthesis Protocols. (General source for malonate alkylation standards).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroquinolone Precursors.

Methodological & Application

Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with diethyl malonate

Application Note: Strategic Synthesis Guide

Topic: Regioselective Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the protocol for the regioselective arylation of diethyl malonate using 2,4-difluoronitrobenzene. This transformation is a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, serving as a critical entry point to 2-fluoro-4-nitrophenylacetic acid derivatives via subsequent decarboxylation.

The reaction proceeds via an

Scientific Foundation & Mechanism

The Regioselectivity Paradox

2,4-Difluoronitrobenzene presents two electrophilic sites:

-

C-2 (Ortho): Inductively activated by the adjacent nitro group but sterically hindered.

-

C-4 (Para): Activated by resonance (conjugation with

) and sterically accessible.

Mechanistic Insight: While the inductive effect is strongest at the ortho position, the bulky diethyl malonate nucleophile favors the para position (C-4) to minimize steric repulsion. Furthermore, the transition state for para attack allows for linear conjugation of the negative charge into the nitro group oxygen atoms without disrupting the coplanarity of the nitro group as significantly as ortho attack might (due to steric crowding).

Reaction Pathway

-

Deprotonation: A base (NaH or

) deprotonates diethyl malonate ( -

Addition: The enolate attacks C-4 of the aromatic ring, forming a resonance-stabilized Meisenheimer complex (anionic sigma complex).

-

Elimination: Re-aromatization occurs via the ejection of the fluoride ion (

), yielding the substitution product Diethyl 2-(3-fluoro-4-nitrophenyl)malonate .

Figure 1: Mechanistic pathway highlighting the addition-elimination sequence at the C-4 position.

Experimental Strategy

Two methods are provided. Method A is the "Gold Standard" for discovery chemistry (high yield, fast). Method B is a "Process-Friendly" alternative (avoids

Reagent Table & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 2,4-Difluoronitrobenzene | 159.09 | 1.0 | Electrophile (Substrate) |

| Diethyl Malonate | 160.17 | 1.2 | Nucleophile Source |

| Sodium Hydride (60% in oil) | 24.00 (active) | 1.5 | Base (Method A) |

| Potassium Carbonate | 138.21 | 2.0 | Base (Method B) |

| THF (Anhydrous) | - | 10 V | Solvent (Method A) |

| DMF or DMSO | - | 5-10 V | Solvent (Method B) |

Detailed Protocols

Method A: Sodium Hydride / THF (High Performance)

Best for: Small scale (<10g), maximizing yield, and rapid kinetics.

Safety Critical: NaH releases hydrogen gas. Perform under inert atmosphere (

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen.

-

Base Suspension: Charge NaH (1.5 equiv) into the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional). Suspend NaH in anhydrous THF (

). -

Enolate Formation: Add Diethyl Malonate (1.2 equiv) dropwise via syringe/funnel over 15 minutes.

-

Observation: Vigorous bubbling (

evolution). -

Wait: Stir at

for 30 mins until bubbling ceases and a clear/cloudy solution forms.

-

-

Reaction: Add 2,4-Difluoronitrobenzene (1.0 equiv) dropwise.

-

Note: The reaction is exothermic.[3] Maintain internal temp

during addition.

-

-

Completion: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

-

Monitor: TLC (Hexane/EtOAc 8:2) or HPLC. Substrate (

) should disappear; Product (

-

-

Quench: Cool to

. Carefully add saturated -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Water and Brine.[4] Dry over

.[4][5] Concentrate in vacuo.

Method B: / DMF (Scalable)

Best for: Large scale (>100g), safety-focused environments.

-

Setup: Standard RBF with reflux condenser.

-

Charging: Combine 2,4-Difluoronitrobenzene (1.0 equiv), Diethyl Malonate (1.2 equiv), and finely ground

(2.0 equiv) in DMF (5 Volumes). -

Reaction: Heat the mixture to

.-

Kinetics: Slower than Method A. Typically requires 6-12 hours.

-

-

Workup: Cool to RT. Pour into ice water (precipitation often occurs). Extract with MTBE or EtOAc. Wash extensively with water to remove DMF.[6]

Process Control & Purification

Workflow Logic

Figure 2: Downstream processing workflow.

Purification Protocol

-

Flash Chromatography: Silica Gel.[4]

-

Eluent: Gradient 0%

20% Ethyl Acetate in Hexanes. -

Impurity Profile:

-

Unreacted Malonate: Elutes early/co-elutes. Can be removed by high-vacuum distillation if needed (

). -

Ortho-isomer (minor): Rare, but separates due to polarity differences (typically less polar).

-

Characterization Data

Product: Diethyl 2-(3-fluoro-4-nitrophenyl)malonate

-

Appearance: Viscous yellow oil (may solidify upon standing/chilling).

-

Molecular Formula:

-

MW: 299.25 g/mol

Expected

Note: The benzylic proton (4.65 ppm) is the key diagnostic signal. Its integration relative to the aromatic protons confirms mono-arylation.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.

-

Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

-

Makosza, M. "Vicarious Nucleophilic Substitution of Hydrogen." Acc.[7] Chem. Res.1987 , 20, 282. (Context on carbanion nucleophiles).

-

Organic Syntheses , Coll. Vol. 10, p.282 (2004). "General procedure for Malonate Arylation." Link

-

Beilstein J. Org. Chem. 2020, 16, 1863–1868.[5] "Hydrolysis of diethyl 2-(perfluorophenyl)malonate." (Analogous fluorinated substrates).[4][5][8][9] Link

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. westliberty.edu [westliberty.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. rsc.org [rsc.org]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of (4-fluoro-2-nitrophenyl)acetic acid from malonate diester

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of (4-fluoro-2-nitrophenyl)acetic acid .

This protocol utilizes a Nucleophilic Aromatic Substitution (

Part 1: Strategic Analysis & Chemical Logic

Retrosynthetic Logic

The target molecule, (4-fluoro-2-nitrophenyl)acetic acid , possesses a specific substitution pattern:

-

Position 1: Acetic acid moiety (

) -

Position 2: Nitro group (

) -

Position 4: Fluorine atom (

)[1][2][3][4][5][6][7][8]

To synthesize this via malonate displacement, one must select a starting material where the nucleophile (malonate) attacks the position ortho to the nitro group, while leaving the para position intact.

-

Incorrect Precursor: 2,4-Difluoronitrobenzene. In this substrate, the fluorine para to the nitro group (C4) is most activated. Nucleophilic attack would yield the (5-fluoro-2-nitrophenyl) or (3-fluoro-4-nitrophenyl) isomers.

-

Correct Precursor: 2,5-Difluoronitrobenzene .[9]

-

The fluorine at C2 is ortho to the nitro group (highly activated).

-

The fluorine at C5 is meta to the nitro group (unactivated).

-

Result: Exclusive displacement of the C2-fluorine occurs. Upon renumbering the product (assigning the malonate carbon as C1), the remaining fluorine ends up at C4, perfectly matching the target structure.

-

Reaction Pathway Visualization

The following diagram illustrates the regioselective transformation and the critical renumbering step.

Caption: Regioselective synthesis pathway. Note that the C5-fluorine of the starting material becomes the C4-fluorine of the product due to priority renumbering.

Part 2: Detailed Experimental Protocol

Phase A: Coupling (Preparation of Malonate Intermediate)

Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform in a well-ventilated fume hood. 2,5-Difluoronitrobenzene is a skin irritant and potential sensitizer.

Materials:

-

Diethyl malonate (1.1 equiv)

-

Sodium hydride (60% dispersion in oil, 1.2 equiv)

-

2,5-Difluoronitrobenzene (1.0 equiv) [CAS: 364-74-9]

-

DMF (Anhydrous, 5 mL per mmol substrate)

Protocol:

-

Enolate Formation:

-

Charge a dry round-bottom flask with NaH (1.2 equiv) under nitrogen atmosphere.

-

(Optional) Wash NaH with dry hexane to remove oil if high precision is required; otherwise, use as is.

-

Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

-

Add diethyl malonate (1.1 equiv) dropwise via syringe/addition funnel. Caution: Vigorous

evolution. -

Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/homogenous.

-

-

Nucleophilic Attack:

-

Add 2,5-difluoronitrobenzene (1.0 equiv) dropwise to the cold enolate solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 80:20). The starting material (Rf ~0.6) should disappear, replaced by the malonate adduct (Rf ~0.4).

-

-

Workup:

-

Cool to room temperature.

-

Quench carefully with saturated aqueous

. -

Extract 3x with Ethyl Acetate.

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo. -

Result: Yellow/orange oil (this compound). Usually sufficiently pure (>90%) for the next step.

-

Phase B: Hydrolysis and Decarboxylation

This step converts the diester to the diacid, which then loses

Materials:

-

Crude Malonate Intermediate (from Phase A)

-

6M HCl (aq)

-

Acetic Acid (Glacial)

Protocol:

-

Hydrolysis/Decarboxylation Cocktail:

-

Dissolve the crude oil in a mixture of Glacial Acetic Acid and 6M HCl (1:1 ratio, approx. 10 mL/g of substrate).

-

Why Acetic Acid? It ensures solubility of the organic intermediate at high temperatures, facilitating the reaction.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 100–110°C) with vigorous stirring.

-

Maintain reflux for 4–6 hours.

evolution will be observed as bubbling. -

Monitoring: LC-MS is preferred here. Look for the disappearance of the diester (M+) and the appearance of the product mass (M-H = 198 for negative mode).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice/water.

-

Precipitation: The product, (4-fluoro-2-nitrophenyl)acetic acid, often precipitates as a solid upon dilution.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with Dichloromethane (DCM) or EtOAc. Wash with brine, dry over

, and concentrate.

-

-

Purification (Recrystallization):

-

Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane .

-

Target Appearance: Off-white to pale yellow crystalline solid.

-

Part 3: Data Summary & Specifications

| Parameter | Specification / Value |

| Starting Material | 2,5-Difluoronitrobenzene (CAS 364-74-9) |

| Reagent | Diethyl Malonate (CAS 105-53-3) |

| Key Intermediate | This compound |

| Final Product | (4-Fluoro-2-nitrophenyl)acetic acid |

| CAS Number (Product) | 29640-98-0 (Check isomer specificity) / 104-03-0 (Parent) |

| Typical Yield | 75–85% (over 2 steps) |

| Melting Point | 137–142°C (approx.)[3][10] |

| 1H NMR (DMSO-d6) |

Part 4: Process Decision Tree

Use this workflow to troubleshoot or adapt the protocol based on available equipment.

Caption: Decision logic for the hydrolysis/decarboxylation step. Method A is generally preferred for speed; Method B is milder.

References

-

Synthesis of Phenylacetic Acids via Malon

- Source: ChemicalBook / Patent Liter

- Relevance: Confirms the use of 2,5-difluoronitrobenzene to access the 4-fluoro-2-nitro substitution pattern via malon

-

URL:

-

Regioselectivity in

Reactions of Difluoronitrobenzenes- Source: Organic Process Research & Development (ACS Public

- Relevance: Explains the activation of ortho-fluorine in 2,5-difluoronitrobenzene versus the para-preference in 2,4-difluoronitrobenzene.

-

URL:

-

General Protocol for Malonate Decarboxyl

Sources

- 1. 6-Fluoro-2-oxindole | 56341-39-0 [chemicalbook.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. 4-Nitrophenyl acetic Acid (CAS104-03-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 4. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 5. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 蝶理(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 9. WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Reductive Cyclization of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate to Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The synthesis of substituted indoles, therefore, remains a cornerstone of drug discovery and development. This guide provides a detailed technical overview and actionable protocols for the synthesis of 7-fluoroindole derivatives through the reductive cyclization of diethyl 2-(4-fluoro-2-nitrophenyl)malonate. This particular transformation is a key step in the preparation of various biologically active compounds, including potential therapeutic agents.

The core of this synthesis involves the reduction of an ortho-nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with one of the adjacent ester groups to form the indole ring system. This process is a variation of classical indole syntheses and offers a reliable route to 7-substituted indoles, which can be challenging to access through other methods like the Fischer or Leimgruber-Batcho syntheses.[1][2][3]

This document will detail the synthesis of the starting material, provide two robust protocols for the critical reductive cyclization step, and outline the final conversion to the valuable 7-fluoroindole-3-carboxylic acid.

Mechanistic Rationale

The overall transformation proceeds in a sequential manner. The initial and most critical step is the reduction of the nitro group of this compound. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction using dissolving metals being the most common and effective.[4][5]

Upon formation of the aniline intermediate, the newly formed amino group is positioned ortho to the malonate moiety. The nucleophilic amine then readily attacks one of the electrophilic ester carbonyls, leading to an intramolecular cyclization. Subsequent elimination of an ethoxide and a proton results in the formation of the aromatic indole ring. The presence of the second ester group at the 2-position of the newly formed indole ring allows for further synthetic manipulations, such as hydrolysis and decarboxylation to yield the corresponding indole-3-carboxylic acid.

Part 1: Synthesis of Starting Material: this compound

The synthesis of the starting material is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalonitrobenzene and diethyl malonate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the arylation of malonate esters.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Difluoronitrobenzene | 159.09 | 10.0 g | 62.85 mmol |

| Diethyl malonate | 160.17 | 20.11 g | 125.71 mmol |

| Sodium Hydride (60% dispersion in oil) | 40.00 | 5.28 g | 131.99 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 110 mL | - |

| Saturated aqueous NH4Cl | - | As needed | - |

| Ethyl acetate (EtOAc) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 5.28 g, 131.99 mmol) and suspend it in anhydrous DMF (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add diethyl malonate (20.11 g, 125.71 mmol) dropwise to the cooled suspension over 20 minutes, ensuring the temperature remains below 5°C.

-

Stir the resulting mixture at 0°C for an additional 10 minutes.

-

In a separate flask, dissolve 3,4-difluoronitrobenzene (10.00 g, 62.85 mmol) in anhydrous DMF (10 mL).

-

Add the solution of 3,4-difluoronitrobenzene dropwise to the reaction mixture at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Stir overnight at this temperature.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (4 x 50 mL).

-

Combine the organic layers and wash with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0-100%) to afford this compound as a yellow oil.[6]

Expected Yield: ~6.5 g (quantitative yield is reported in the literature).[6]

Part 2: Reductive Cyclization to Diethyl 7-fluoro-1H-indole-2,3-dicarboxylate

Two primary methods are presented for the reductive cyclization: catalytic hydrogenation and chemical reduction with iron in acetic acid. The choice of method may depend on the availability of equipment and the presence of other functional groups in more complex substrates.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7][8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 313.26 | 5.0 g | 15.96 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | 100 mL | - |

| Hydrogen (H2) gas | - | Balloon or Parr apparatus | - |

| Celite® | - | As needed | - |

Procedure:

-

In a hydrogenation flask, dissolve this compound (5.0 g, 15.96 mmol) in ethanol (100 mL).

-

Carefully add 10% Pd/C (500 mg) to the solution.

-

Seal the flask and purge with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-14 hours.[9]

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude diethyl 7-fluoro-1H-indole-2,3-dicarboxylate.

-

The crude product can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Expected Yield: High yields (typically >90%) are expected for this type of transformation.[9]

Method B: Chemical Reduction with Iron in Acetic Acid

Reduction with iron powder in acetic acid is a classic, cost-effective, and reliable method for converting nitroarenes to anilines.[10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 313.26 | 5.0 g | 15.96 mmol |

| Iron powder (<100 mesh) | 55.845 | 4.46 g | 79.8 mmol |

| Glacial Acetic Acid (AcOH) | - | 50 mL | - |

| Ethanol (EtOH) | - | 50 mL | - |

| Water (H2O) | - | 25 mL | - |

| Saturated aqueous NaHCO3 | - | As needed | - |

| Ethyl acetate (EtOAc) | - | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 15.96 mmol), ethanol (50 mL), and glacial acetic acid (50 mL).

-

Add iron powder (4.46 g, 79.8 mmol) to the stirred solution in portions. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel if necessary.

Expected Yield: Good to excellent yields are typically obtained with this method.[10]

Part 3: Synthesis of 7-Fluoroindole-3-carboxylic Acid

The final step involves the hydrolysis of the diethyl ester followed by decarboxylation of the resulting diacid. The ester at the 3-position is more sterically hindered and may hydrolyze slower, but under forcing conditions, both esters will hydrolyze. The resulting indole-2,3-dicarboxylic acid is unstable and readily decarboxylates upon heating to afford the more stable indole-3-carboxylic acid.[11]

Protocol 3: Hydrolysis and Decarboxylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 7-fluoro-1H-indole-2,3-dicarboxylate | 281.25 | 4.0 g | 14.22 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 2.84 g | 71.1 mmol |

| Ethanol (EtOH) | - | 50 mL | - |

| Water (H2O) | - | 50 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve diethyl 7-fluoro-1H-indole-2,3-dicarboxylate (4.0 g, 14.22 mmol) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (2.84 g, 71.1 mmol) in water (50 mL).

-

Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.

-

Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 7-fluoroindole-3-carboxylic acid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: Moderate to good yields can be expected for the hydrolysis and decarboxylation sequence.

Visualization of the Synthetic Pathway

Caption: Synthetic route from the starting malonate to the final indole-3-carboxylic acid.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. ionike.com [ionike.com]

- 9. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Preventing decarboxylation during workup of phenylmalonate esters

Technical Support Center: Phenylmalonate Ester Workup

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling phenylmalonate esters. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of premature decarboxylation during experimental workups. Our focus is to provide you with the causal understanding and practical steps to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why are phenylmalonate esters susceptible to it?

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). Phenylmalonate esters are a type of malonic ester, which are known to undergo decarboxylation, particularly after hydrolysis of one or both ester groups to carboxylic acids.[1][2][3] The resulting β-keto acid or malonic acid derivative is thermally unstable and readily loses CO2.[3] The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable final product.[3][4]

Q2: What are the primary factors that trigger premature decarboxylation during workup?

The main culprits promoting unwanted decarboxylation during the workup of phenylmalonate esters are:

-

Elevated Temperatures: Heating is a common method to intentionally induce decarboxylation after the hydrolysis of malonic esters.[1][5][6] Therefore, avoiding excessive heat during workup is critical.

-

Strongly Acidic or Basic Conditions: Both acidic and basic conditions can facilitate the hydrolysis of the ester groups to carboxylic acids, which are the immediate precursors to decarboxylation.[1][5] While acidic workups are often used to protonate the enolate formed during alkylation, prolonged exposure or high temperatures in the presence of strong acid can lead to decarboxylation.[5] Similarly, harsh basic conditions used for saponification can lead to the formation of the carboxylate, which upon acidification and heating, will decarboxylate.

Q3: I've observed gas evolution during my aqueous workup. Is this always decarboxylation?

While gas evolution (effervescence) is a strong indicator of CO2 release from decarboxylation, it could also arise from other sources, such as the neutralization of a carbonate base with acid. It is crucial to analyze the reaction context. If you have just performed a saponification and are acidifying the reaction mixture, the observed gas is likely CO2 from decarboxylation. To confirm, you can analyze your product mixture by techniques like NMR or LC-MS to check for the presence of the decarboxylated product.

Troubleshooting Guides

Scenario 1: Decarboxylation observed during acidic workup following alkylation.

Problem: After alkylating diethyl phenylmalonate and quenching the reaction, you notice significant formation of the decarboxylated product, ethyl phenylacetate, during the acidic workup.

Root Cause Analysis: The combination of residual heat from the reaction and the addition of a strong acid to neutralize the base and protonate the intermediate carbanion creates an environment ripe for hydrolysis and subsequent decarboxylation.

Troubleshooting Protocol:

-

Cooling is Crucial: Before initiating the acidic workup, ensure the reaction mixture is thoroughly cooled to 0-5 °C in an ice bath. This minimizes the thermal energy available to drive the decarboxylation reaction.

-

Choice and Addition of Acid:

-

Use a pre-chilled, dilute acid solution (e.g., 1M HCl).

-

Add the acid slowly and dropwise with vigorous stirring to dissipate any heat generated during neutralization.

-

-

Minimize Exposure Time: Do not let the reaction mixture sit for extended periods in the acidic aqueous phase. Proceed with the extraction immediately after neutralization.

-

Extraction Efficiency: Use an appropriate organic solvent to efficiently extract your desired phenylmalonate ester from the aqueous layer, reducing its contact time with the acidic environment.

Scenario 2: Unwanted decarboxylation during saponification of the ester.

Problem: You are attempting to hydrolyze one or both ester groups of a phenylmalonate derivative to the corresponding carboxylic acid(s), but you are isolating the decarboxylated product instead.

Root Cause Analysis: Saponification is typically performed under basic conditions, often with heating, to facilitate the hydrolysis of the ester.[7][8] The subsequent acidification step to protonate the carboxylate can, if not controlled, provide the necessary conditions (acidity and residual heat) for decarboxylation.

Troubleshooting Protocol:

Table 1: Recommended Saponification Conditions to Minimize Decarboxylation

| Parameter | Recommendation | Rationale |

| Base | Use a milder base like lithium hydroxide (LiOH) or sodium carbonate (Na2CO3) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] | Milder bases can often effect saponification at lower temperatures, reducing the risk of side reactions. |

| Temperature | Conduct the saponification at room temperature or even 0 °C if the reaction proceeds at a reasonable rate.[7] | Lowering the temperature is the most effective way to prevent premature decarboxylation. |

| Solvent | A mixture of THF and water is often effective for room temperature saponifications.[7] | This solvent system can facilitate the reaction without requiring high temperatures. |

| Acidification | Cool the reaction mixture to 0 °C before slowly adding a pre-chilled, dilute acid (e.g., 1M HCl). | Prevents a sudden increase in temperature that can trigger decarboxylation. |

Step-by-Step Methodology for Controlled Saponification:

-

Dissolve the phenylmalonate ester in a suitable solvent system (e.g., THF/water).

-

Cool the solution to the desired temperature (e.g., room temperature or 0 °C).

-

Add the chosen base (e.g., LiOH) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly add pre-chilled dilute acid with vigorous stirring to protonate the carboxylate.

-

Immediately proceed with extraction to isolate the desired carboxylic acid.

Visualizing the Problem: The Decarboxylation Pathway

The following diagram illustrates the key steps leading to the decarboxylation of a phenylmalonate ester after hydrolysis. Understanding this pathway is fundamental to designing a successful workup procedure.

Caption: Decarboxylation pathway of phenylmalonate ester.

Advanced Topic: The Krapcho Decarboxylation

In some synthetic routes, decarboxylation is the desired outcome. The Krapcho decarboxylation is a reliable method for this transformation, typically involving heating the ester in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride.[9][10] This reaction is particularly useful as it often proceeds under near-neutral conditions and can be highly selective, cleaving only one ester group in a malonate.[10][11][12] Understanding the conditions of the Krapcho reaction can further inform how to avoid these conditions in a workup where the ester's integrity is to be maintained. For instance, avoiding high temperatures in polar aprotic solvents during workup is a key takeaway.

Logical Workflow for Troubleshooting

When faced with unexpected decarboxylation, follow this logical progression to diagnose and solve the issue.

Caption: Troubleshooting workflow for decarboxylation.

By systematically evaluating and controlling the key parameters of temperature and pH during the workup of phenylmalonate esters, researchers can confidently prevent unwanted decarboxylation and ensure the successful isolation of their target compounds.

References

-

Krapcho, A. P. Krapcho decarboxylation. Wikipedia. [Link]

-

Chem-Station Int. Ed. (2018, January 21). Krapcho Decarboxylation. Chem-Station. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

-

Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

-

Wikipedia. Malonic ester synthesis. Wikipedia. [Link]

-

ResearchGate. (2011, February 10). (PDF) Advances in the Krapcho Decarboxylation. ResearchGate. [Link]

-

YouTube. (2022, November 5). Krapcho Decarboxylation. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. [Link]

-

Chemistry LibreTexts. (2023, January 22). Saponification. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Low Yields in 2,4-Difluoronitrobenzene Substitution Reactions

Welcome to our dedicated technical support center for troubleshooting nucleophilic aromatic substitution (SNA) reactions involving 2,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. We will delve into the mechanistic underpinnings of these reactions to provide you with robust, field-tested solutions to optimize your yields and obtain high-purity products.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low yields in SNA reactions with 2,4-difluoronitrobenzene are often traceable to a few key experimental parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired substituted product. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is one of the most common issues in the substitution of 2,4-difluoronitrobenzene. The root cause often lies in insufficient activation of the nucleophile or suboptimal reaction conditions that do not favor the formation of the Meisenheimer complex, the key intermediate in this reaction.

Core Principles: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNA) mechanism. The rate-determining step is typically the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing nitro group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions.

Troubleshooting Steps:

-

Evaluate Your Base: The choice and stoichiometry of the base are critical. For amine nucleophiles, a common choice is an excess of the amine itself to act as both the nucleophile and the base to neutralize the liberated HF. However, for less nucleophilic amines or other nucleophiles like alcohols or thiols, a non-nucleophilic base is required.

-

Insight: Using a base that is too weak may not sufficiently deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species. Conversely, a base that is too strong can lead to side reactions, such as the decomposition of the starting material or product.

-

Recommendation: For amine nucleophiles, consider using at least 2.5-3 equivalents of the amine. For other nucleophiles, a common and effective choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be beneficial in some cases.

-

-

Solvent Selection is Key: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.

-

Insight: Polar aprotic solvents are ideal for SNA reactions as they can solvate the cation (e.g., K⁺ from K₂CO₃) without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Recommendation: Switch to or ensure you are using a high-quality, anhydrous polar aprotic solvent. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN).

Table 1: Properties of Common Solvents for SNAr Reactions

-

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |

| DMSO | 47 | 189 | Excellent for dissolving a wide range of substrates and stabilizing intermediates. Can be difficult to remove. |

| DMF | 37 | 153 | A versatile and commonly used solvent. Can decompose at high temperatures. |

| NMP | 32 | 202 | High boiling point, useful for high-temperature reactions. |

| Acetonitrile | 36 | 82 | Lower boiling point, easier to remove post-reaction. |

-

Temperature Optimization: SNA reactions are often accelerated by heat.

-

Insight: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recommendation: If your reaction is proceeding slowly at room temperature, consider heating it. A good starting point is 60-80 °C. For particularly unreactive nucleophiles, temperatures up to 120 °C or even higher may be necessary, especially when using a high-boiling solvent like NMP or DMSO. Monitor for potential decomposition of your starting materials or products at elevated temperatures.

-

Experimental Workflow for Optimizing Reaction Conditions

Validation & Comparative

C13 NMR carbon spectrum of 4-fluoro-2-nitrophenyl malonate derivatives

Advanced Characterization of 4-Fluoro-2-Nitrophenyl Malonate Derivatives via C NMR

A Publish Comparison Guide for Structural Elucidation

Executive Summary: The Structural Challenge

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated bioactive scaffolds, 4-fluoro-2-nitrophenyl malonate derivatives are critical intermediates. They are typically synthesized via the nucleophilic aromatic substitution (

However, a common failure mode in this synthesis is regio-isomerism . The competition between the ortho- and para- positions relative to the nitro group can yield mixtures of the desired 4-fluoro-2-nitrophenyl derivative (substitution at C1) and the unwanted 2-fluoro-4-nitrophenyl isomer.

While

Technical Deep Dive: The Spin System

The definitive feature of the

Predicted Spectral Assignments & Coupling Constants

The following table outlines the expected chemical shifts (

| Carbon Position | Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| C-4 | C-F (Ipso) | 160.0 – 164.0 | Doublet (d) | Direct attachment to Fluorine. Distinctive large splitting. | |

| C-2 | C-NO | 148.0 – 152.0 | Doublet (d) | Deshielded by NO | |

| C-1 | C-Malonate (Para) | 128.0 – 132.0 | Doublet (d) | CRITICAL DIAGNOSTIC: Para-coupling is small but non-zero. | |

| C-3 | Aromatic CH (Ortho) | 115.0 – 118.0 | Doublet (d) | Shielded by F (ortho). Large | |

| C-5 | Aromatic CH (Ortho) | 120.0 – 123.0 | Doublet (d) | Similar to C-3 but affected differently by NO | |

| C-6 | Aromatic CH (Meta) | 126.0 – 129.0 | Doublet (d) | Standard meta-coupling. | |

| C= | Ester Carbonyl | 165.0 – 167.0 | Singlet (s) | N/A | Too distant for significant F-coupling. |

| Malonate Methine | 52.0 – 56.0 | Singlet (s) | N/A | May show trace broadening. | |

| OCH | Ethyl Ester | 61.0 – 63.0 | Singlet (s) | N/A | Standard ethyl ester region. |

| CH | Ethyl Ester | 13.0 – 14.5 | Singlet (s) | N/A | Standard ethyl ester region. |

Note: The chemical shifts are estimated based on substituent additivity rules (Benzene base + Substituent Effects) and validated against analogous fluoronitrobenzene data [1, 2].

Comparative Analysis: Why C NMR Wins

The following table objectively compares

Performance Matrix

| Feature | HPLC / LC-MS | |||

| Regio-isomer Differentiation | High. The | Medium. Requires complex analysis of H-H coupling patterns which often overlap. | Medium. Chemical shift differences are subtle; requires authentic standards for comparison. | Low. Separates isomers but cannot identify them without reference standards. |

| Quaternary Carbon Detection | Excellent. Directly observes C-NO | Fail. Cannot see carbons without attached protons. | N/A. | N/A. |

| Self-Validation | Yes. The magnitude of | No. Relies on integration and splitting which can be ambiguous.[1] | No. Single peak provides limited structural context. | No. Relies on retention time matching. |

| Sample Requirement | High. Requires ~10-50 mg for good S/N in reasonable time. | Low. <1 mg is sufficient. | Low. Very sensitive.[2] | Trace. |

The "Killer Application": Distinguishing Isomers

The primary risk in synthesis is producing the 2-fluoro-4-nitrophenyl isomer instead of the target.

-

Target (4-F): The carbon attached to the malonate (C1) is para to the fluorine. It will appear as a doublet with a small coupling (

Hz) . -

Impurity (2-F): The carbon attached to the malonate would be ortho to the fluorine. It would appear as a doublet with a large coupling (

Hz) .

This single data point (coupling size of the ipso-carbon) allows for unambiguous structure determination without needing a reference standard.

Experimental Protocol

Synthesis of this compound

Caution: Nitro-aromatics are potentially explosive and toxic. Work in a fume hood.

-

Preparation: Charge a dry flask with NaH (60% dispersion, 1.1 equiv) and anhydrous DMF (0.5 M concentration) under Nitrogen.

-

Activation: Dropwise add Diethyl Malonate (1.0 equiv) at 0°C. Stir for 30 min until H

evolution ceases. -

Substitution: Add 2,4-difluoronitrobenzene (1.0 equiv) dropwise. Note: Nucleophilic attack favors the position para to the nitro group (C1), displacing the fluorine at that position.

-

Correction: To obtain the 4-fluoro-2-nitro product, one must start with a precursor where the leaving group is at C1 (e.g., 1-bromo-4-fluoro-2-nitrobenzene) or rely on the specific reactivity of 2,4-difluoronitrobenzene. Literature suggests 2,4-difluoronitrobenzene primarily yields the 2-fluoro-4-malonyl product (substitution at C4) due to para-activation [3].

-

Strategic Adjustment: To specifically synthesize the 4-fluoro-2-nitrophenyl derivative, use 1-bromo-4-fluoro-2-nitrobenzene with a copper catalyst (CuI/L-proline) or Pd-catalyzed arylation conditions to force substitution at the bromine (C1) and preserve the C4-Fluorine.

-

-

Workup: Quench with saturated NH

Cl, extract with Ethyl Acetate, wash with brine, and dry over MgSO -

Purification: Flash column chromatography (Hexanes/EtOAc).

NMR Acquisition Parameters

To ensure accurate measurement of

-

Solvent: CDCl

(Standard) or DMSO- -

Frequency: 100 MHz or higher (for

C). -

Spectral Width: -10 ppm to 220 ppm.

-

Relaxation Delay (D1): Set to

seconds to allow relaxation of quaternary carbons (C-F, C-NO -

Scans: Minimum 1024 scans for clear quaternary signals.

-

Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise, but do not over-broaden, or small

couplings may be lost.

Visualization: Structural Logic Flowchart

The following diagram illustrates the logical decision process for assigning the structure based on spectral data.

Caption: Decision tree for distinguishing regio-isomers using

References

-

Reich, H. J. (n.d.). Carbon-13 Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Vapourtec. (n.d.). Nucleophilic Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled

C NMR. Retrieved from [Link]

Comparative Analysis: Malonate vs. Leimgruber-Batcho Routes for 6-Fluoroindole

Topic: Comparison of Malonate vs Leimgruber-Batcho synthesis for 6-fluoroindole Content Type: Publish Comparison Guides

Executive Summary

For the synthesis of 6-fluoroindole (CAS: 399-51-9), the Leimgruber-Batcho synthesis is widely regarded as the superior industrial and laboratory method compared to the classical Malonate/Reissert approaches.

While "Malonate synthesis" is a broad term often applied to condensation methods utilizing the acidity of the benzylic position (Reissert) or nucleophilic substitution (

This guide objectively compares the Leimgruber-Batcho (L-B) method against the Reissert-Malonate class of syntheses, focusing on the specific regiochemical requirements for 6-fluoroindole.

Mechanistic Deep Dive & Causality

To understand the performance gap, we must analyze the reaction pathways. Both methods typically utilize 4-fluoro-2-nitrotoluene as the primary feedstock, exploiting the acidity of the methyl protons ortho to the nitro group.

Method A: Leimgruber-Batcho Synthesis (The Gold Standard)

Mechanism:

-

Enamine Formation: The reaction of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . The base (DMF-DMA itself or added pyrrolidine) deprotonates the methyl group, which condenses with the acetal to form a

-dimethylamino-2-nitrostyrene (enamine). -

Reductive Cyclization: The nitro group is reduced (using H2/Pd, Fe/AcOH, or Raney Ni) to an amine.[1] The amine spontaneously attacks the enamine double bond, eliminating dimethylamine to form the indole.

Why it wins: The enamine intermediate effectively "pre-installs" the two carbons required for the indole ring in the correct oxidation state. No carboxyl group is formed, eliminating the need for a wasteful decarboxylation step.

Method B: Reissert (Oxalate/Malonate) Synthesis

Mechanism:

-

Condensation: 4-fluoro-2-nitrotoluene is deprotonated by a strong base (e.g., KOtBu, NaOEt) and reacts with diethyl oxalate (often confused with malonate due to similar reactivity) to form a nitrophenylpyruvate.

-

Reductive Cyclization: Reduction of the nitro group leads to cyclization, forming 6-fluoroindole-2-carboxylic acid (or ester).

-

Decarboxylation: A third step is required to remove the carboxylic acid (heat/Cu bronze) to yield 6-fluoroindole.

Note: A true "Malonate" route involving

Visual Pathway Comparison

Figure 1: Comparative reaction pathways. Note the Leimgruber-Batcho route (left) is a 2-step direct conversion, whereas the Reissert route (right) requires an additional decarboxylation step.

Experimental Comparison & Performance Data

The following data aggregates typical results from process chemistry literature for electron-deficient indoles.

| Feature | Leimgruber-Batcho (L-B) | Reissert (Oxalate/Malonate) |

| Starting Material | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrotoluene |

| Key Reagent | DMF-DMA (Acetal) | Diethyl Oxalate |

| Step Count | 2 (One-pot possible) | 3 (Condensation, Cyclization, Decarb) |

| Typical Yield | 85 - 95% | 50 - 70% (Overall) |

| Atom Economy | High (Loss of MeOH, Me2NH) | Lower (Loss of EtOH, H2O, CO2 ) |

| Purification | Crystallization (often clean) | Requires separation of acid/ester byproducts |

| Scalability | Excellent (Multi-kg validated) | Good, but decarboxylation is energy-intensive |

| Cost Driver | DMF-DMA (Expensive) | Reagents are cheap, but yield loss adds cost |

Critical Analysis

-

Yield: L-B consistently outperforms Reissert for 6-fluoroindole. The electron-withdrawing fluorine atom does not hinder the enamine formation.

-

Safety: The Reissert method involves a highly exothermic decarboxylation step which can be hazardous at scale. L-B involves hydrogen or metal reduction, which are standard unit operations.

-

Cost: While DMF-DMA is more expensive than diethyl oxalate, the 20-30% yield advantage of L-B usually offsets the reagent cost in high-value pharma intermediates.

Validated Experimental Protocols

Protocol A: Leimgruber-Batcho Synthesis (Recommended)

Source Validation: Adapted from Org. Synth. and BenchChem process notes.

Step 1: Enamine Formation

-

Charge: In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF (3-5 volumes).

-

Reagent: Add DMF-DMA (1.2 - 1.5 eq) and Pyrrolidine (1.0 eq) or catalytic pyrrolidine (0.1 eq) depending on reaction kinetics.

-

Reaction: Heat to 110°C under nitrogen for 3–5 hours. The solution typically turns deep red (characteristic of the enamine).

-

Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The red oil (enamine) is often used directly.

Step 2: Reductive Cyclization

-

Solvent: Dissolve the crude enamine in Methanol or Ethanol.

-

Reduction: Add 10% Pd/C (5 wt% loading) and hydrogenate at 30-50 psi at room temperature.

-

Alternative (Chemical Reduction): Add the enamine solution dropwise to a refluxing mixture of Iron powder in Acetic Acid/Toluene . This is often preferred for scale-up to avoid high-pressure hydrogen.

-

-

Isolation: Filter catalyst/iron sludge. Concentrate filtrate.[2] Partition between Ethyl Acetate and Water. Wash organic layer with NaHCO3 (to remove acid).

-

Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene.

-

Expected Result: 6-Fluoroindole as a white to beige crystalline solid (mp 72-76°C).

Protocol B: Reissert (Oxalate) Synthesis (Alternative)

Use this if DMF-DMA is unavailable or cost-prohibitive.

-

Condensation: React 4-fluoro-2-nitrotoluene with Diethyl Oxalate (1.2 eq) and Potassium Ethoxide (1.1 eq) in Ethanol/Ether. The potassium salt of the pyruvate precipitates as a dark red solid.

-

Cyclization: Isolate the salt, acidify to get the free pyruvic acid derivative. Treat with Zinc dust in Acetic Acid (or H2/Pd) to form 6-fluoroindole-2-carboxylic acid .

-

Decarboxylation: Mix the acid with Copper powder in Quinoline and heat to 200-220°C until CO2 evolution ceases. Distill or extract the product.

References

-

Sigma-Aldrich. Product Specification: 6-Fluoroindole.[2][3] Retrieved from

-

BenchChem. Optimizing Reaction Conditions for 6-Fluoroindole Synthesis. Retrieved from

- Leimgruber, W., & Batcho, A. D. (1971). Third International Congress of Heterocyclic Chemistry. (Original description of the L-B synthesis).

-

Organic Syntheses. o-Nitrobenzaldehyde (Precursor methodologies). Retrieved from

-

ChemicalBook. 6-Fluoroindole Industrial Synthesis & Properties. Retrieved from

Sources

A Senior Application Scientist's Guide to the Identification of Benzyl Fluoride Impurities in Malonate Synthesis

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The malonate synthesis pathway to benzyl fluoride, a valuable building block in medicinal chemistry, is efficient but not without its challenges regarding process-related impurities. This guide provides an in-depth comparison of analytical methodologies for the robust identification and characterization of these impurities, grounded in scientific principles and practical expertise. We will explore the causality behind experimental choices and present self-validating protocols to ensure the integrity of your analytical findings.

The Synthetic Landscape: Unraveling Potential Impurities

The malonate synthesis of benzyl fluoride typically proceeds through the alkylation of a malonic ester, such as diethyl malonate, with a benzyl halide, followed by hydrolysis, decarboxylation, and fluorination. Each of these steps presents an opportunity for the formation of impurities that can carry through to the final product.

A critical step in any impurity profiling workflow is to first understand the potential sources of these impurities.[1] In the context of the malonate synthesis of benzyl fluoride, we can logically categorize potential impurities as follows:

-

Unreacted Starting Materials: Benzyl bromide (or other benzyl halides) and diethyl malonate may persist in the final product if the reaction does not go to completion.

-

Process-Related Byproducts: The most common byproduct in malonic ester synthesis is the dialkylated species, diethyl dibenzylmalonate.[2][3] Transesterification can also occur if the reaction conditions promote the exchange of the ethyl groups on the malonate ester with other alkyl groups.[2]

-

Intermediates: The primary intermediate, diethyl benzylmalonate, may be present if the hydrolysis and decarboxylation steps are incomplete.[4][5]

-

Degradation Products: Benzyl fluoride itself can be susceptible to degradation under certain conditions, such as in the presence of acid or base, potentially leading to the formation of benzyl alcohol or other related compounds.[6][7] Forced degradation studies are often employed to intentionally produce and identify potential degradation products.[8][9][10]

The following diagram illustrates the synthetic pathway and the potential points of impurity formation:

Caption: Synthetic pathway and potential impurity formation points.

A Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is crucial for a comprehensive impurity profile.[] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of impurity identification in pharmaceutical development.[][12][13]

The following workflow diagram illustrates a holistic approach to impurity identification:

Caption: A comprehensive analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for separating non-volatile and thermally labile compounds, making it ideal for analyzing the less volatile impurities in the benzyl fluoride synthesis.[][12]

Strengths for this Application:

-

Excellent for Non-Volatile Impurities: HPLC excels at separating unreacted diethyl malonate, the intermediate diethyl benzylmalonate, and the byproduct diethyl dibenzylmalonate.

-

Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantification of impurities.

-

Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.

Limitations:

-

Poor Detection of Volatile Compounds: Benzyl fluoride and unreacted benzyl halide are often too volatile for reliable HPLC analysis without derivatization.

-

Chromophore Requirement: UV detection, the most common detection method, requires that the impurities have a UV chromophore.

Hypothetical HPLC Data:

| Retention Time (min) | Peak Area | Proposed Identity | Concentration (µg/mL) |

| 2.5 | 5,000 | Benzyl Fluoride (API) | 990 |

| 4.2 | 150 | Diethyl Malonate | 3.0 |

| 6.8 | 300 | Diethyl Benzylmalonate | 6.0 |

| 9.5 | 50 | Diethyl Dibenzylmalonate | 1.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the go-to technique for volatile and semi-volatile compounds.[][13] It offers both separation and structural information, making it invaluable for identifying volatile impurities.

Strengths for this Application:

-

Ideal for Volatile Analytes: GC-MS is perfectly suited for the analysis of the final product, benzyl fluoride, and volatile starting materials like benzyl bromide or benzyl chloride.[14]

-

High Sensitivity and Specificity: The mass spectrometer provides molecular weight and fragmentation data, which act as a fingerprint for compound identification.[15]

-

Library Matching: The resulting mass spectra can be compared against extensive libraries for rapid identification of known compounds.

Limitations:

-

Not Suitable for Non-Volatile Compounds: The malonate esters and their derivatives will not elute from the GC column under normal conditions.

-

Thermal Degradation: Thermally labile compounds can degrade in the injector port, leading to inaccurate results.

Hypothetical GC-MS Data:

| Retention Time (min) | m/z of Major Fragments | Proposed Identity | Concentration (ng/µL) |

| 5.1 | 109, 91, 77 | Benzyl Fluoride (API) | 995 |

| 4.3 | 170, 91, 77 | Benzyl Bromide | 4.0 |

| 3.8 | 126, 91, 77 | Benzyl Chloride | 1.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unequivocal structure elucidation.[16][17] While not typically a primary quantitative tool for trace impurities without separation, it is indispensable for characterizing unknown impurities isolated by chromatography.

Strengths for this Application:

-

Definitive Structural Information: NMR provides detailed information about the connectivity of atoms in a molecule, allowing for the unambiguous identification of unknown impurities.[18]

-

Non-Destructive: The sample can be recovered after analysis, which is crucial when dealing with small amounts of isolated impurities.

-

Quantitative Capabilities (qNMR): With appropriate standards, quantitative NMR (qNMR) can be a powerful tool for purity assessment.[16]

Limitations:

-